N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(22,10-12-6-5-9-23-12)11-18-15(20)16(21)19-13-7-3-4-8-14(13)24-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSAMGALZQXEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the hydroxypropyl group through a series of substitution reactions. The methylsulfanylphenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alkoxy derivatives.
Scientific Research Applications
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets through various pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl and methylsulfanyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations:
Furan-Based Analogues: The target compound’s furan-2-ylmethyl group is conserved in USP 31 derivatives, but substitutions at the hydroxypropyl or sulphanyl positions significantly alter bioactivity. For example, ranitidine-related compounds prioritize nitroethenyl and dimethylamino groups for H₂-receptor antagonism, whereas the target’s methylsulfanylphenyl group may enhance lipophilicity .
Ethanediamide Backbone : Unlike USP 31 compounds with nitroacetamide or nitroethene linkages, the ethanediamide group in the target compound could improve stability under physiological conditions by reducing susceptibility to hydrolysis.
Pharmacological Implications: The methylsulfanyl (–SCH₃) group in the target compound may offer superior antioxidant or enzyme-inhibitory properties compared to simpler thioether derivatives, as sulfur-containing moieties are known to modulate cytochrome P450 interactions .
Research Findings and Limitations
- Structural Insights : Computational modeling (using SHELX-like refinement ) predicts that the hydroxypropyl group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in USP 31 analogs.
- Bioactivity Data: No direct cytotoxicity or proliferation assays (e.g., MTT ) are available for the target compound. However, ranitidine-related compounds exhibit moderate cytotoxicity linked to nitro groups, suggesting the target’s nitro-free structure might reduce toxicity .
- Synthetic Challenges : The combination of a hydroxypropyl group and methylsulfanylphenyl substituent may complicate synthesis due to steric hindrance, unlike simpler furan-thioether derivatives.
Biological Activity
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of furan and methylsulfanyl groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an ethanediamide backbone with substituents that enhance its biological activity. Key functional groups include:
- Furan Ring : Known for its role in various biochemical interactions.
- Hydroxypropyl Group : Enhances solubility and potential hydrogen bonding capabilities.
- Methylsulfanyl Group : Implicated in various pharmacological activities.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Furan Ring | Contributes to biological interactions |
| Hydroxypropyl | Increases solubility and interaction potential |
| Methylsulfanyl | Associated with diverse pharmacological effects |
Pharmacological Properties
Research indicates that compounds with furan and thiophene moieties often exhibit various pharmacological properties, including:
- Antioxidant Activity : Compounds containing furan rings have been shown to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Effects : Similar derivatives have demonstrated activity against a range of pathogens, suggesting potential for use in treating infections.
- Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against cancer cell lines.
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, insights can be drawn from related compounds:
- Binding Affinity : The compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving furan and methylsulfanylphenyl precursors. Key steps include:
- Amide coupling : Ethanediamide backbone formation using carbodiimide crosslinkers (e.g., EDC/HCl) under anhydrous conditions.
- Substituent introduction : Furan-2-ylmethyl and methylsulfanylphenyl groups are attached via nucleophilic substitution or reductive amination. Optimization requires precise control of temperature (40–60°C), pH (neutral to mildly acidic), and solvent choice (e.g., DMF or dichloromethane). Monitoring via TLC and purification via column chromatography ensure ≥90% yield .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
- NMR spectroscopy : and NMR identify hydrogen/carbon environments (e.g., hydroxypropyl protons at δ 1.2–1.5 ppm, furan aromatic protons at δ 6.3–7.4 ppm).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 409.15 g/mol).
- Infrared (IR) spectroscopy : Peaks at 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Cytotoxicity screening : Use MTT assays ( ) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorometric or colorimetric assays.
- Solubility assessment : Measure in PBS/DMSO to determine bioavailability thresholds .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) or ORTEP-3 ( ) provides bond lengths/angles (e.g., C-S bond ≈1.81 Å, dihedral angles between furan and phenyl groups ≈4–10°). Refinement protocols in SHELXPRO improve resolution for twinned crystals. Data collection at 200 K reduces thermal motion artifacts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., estrogen receptor-α) using PDB structures. Focus on hydrogen bonds (e.g., hydroxypropyl-OH with Asp351) and hydrophobic interactions (methylsulfanylphenyl with Leu387).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electrostatic potential maps and frontier molecular orbitals .
Q. How can contradictory data on its biological efficacy (e.g., IC₅₀ variability) be addressed experimentally?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation.
- Orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group for pH-sensitive release.
- Nanoparticle encapsulation : Use PLGA or liposomes (size: 100–200 nm) to enhance aqueous dispersion.
- Co-crystallization : Partner with succinic acid to modify crystal packing and dissolution rates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 90%)?
- Parameter audit : Compare reaction scales (mg vs. gram), solvent purity (HPLC-grade vs. technical), and catalyst batch.
- Byproduct analysis : Use LC-MS to identify unreacted intermediates or side products (e.g., N-acylurea from overactivation).
- Reproducibility trials : Collaborate with independent labs to validate protocols .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| SCXRD (SHELXL) | Bond angle/confirmation | Resolution ≤0.8 Å, R-factor ≤0.05 |
| HRMS (ESI-QTOF) | Molecular weight validation | Mass accuracy ≤2 ppm |
| MTT assay | Cytotoxicity screening | Incubation: 48h, λ = 570 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
